molecular formula C14H14ClN3S B2845280 N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride CAS No. 858357-48-9

N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride

Cat. No.: B2845280
CAS No.: 858357-48-9
M. Wt: 291.8
InChI Key: OWQQYDDTMSMWIO-UHFFFAOYSA-M
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Description

N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride is a chemical compound of interest in medicinal chemistry and chemical research. The core structure of this molecule incorporates a benzothiazole unit, a heterocyclic scaffold recognized as one of the most significant in drug discovery due to its established and wide range of pharmacological properties . Benzothiazole derivatives are prevalent in pharmaceutical research for their biological activity, and numerous compounds featuring this motif have been advanced into clinical practice for various disorders . This specific compound is offered for use as a key intermediate or building block in organic synthesis and drug development projects. Researchers can utilize this chemical to explore new synthetic pathways, develop novel chemical entities, or study structure-activity relationships (SAR). It is available for procurement through multiple certified chemical suppliers . This product is intended for chemical and pharmaceutical research applications only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-1-ium-4-amine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N3S.ClH/c1-16(2)11-7-9-17(10-8-11)14-15-12-5-3-4-6-13(12)18-14;/h3-10H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQQYDDTMSMWIO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C2=NC3=CC=CC=C3S2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride typically involves multiple steps. One common method includes the reaction of benzo[d]thiazole derivatives with pyridine-based intermediates under specific conditions. For instance, the synthesis might involve:

    Diazo-coupling: This step involves the formation of a diazonium salt from an aromatic amine, which then couples with a benzo[d]thiazole derivative.

    Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a base.

    Biginelli Reaction: This multi-component reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that derivatives of thiazole and pyridine possess significant anticonvulsant properties. For instance, pyridine-substituted thiazole hybrids have been synthesized and evaluated for their anticonvulsant activity. One particular analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg, showcasing the potential of these compounds in treating epilepsy . The structural modifications in these compounds, including the incorporation of the benzo[d]thiazole moiety, enhance their pharmacological efficacy.

Anticancer Properties

The benzo[d]thiazole moiety is known for its anticancer properties. Studies have shown that compounds with this structure can inhibit cancer cell proliferation. For example, a study highlighted a series of benzo[d]thiazole derivatives that exhibited cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents . The ability to modify these compounds further enhances their selectivity and potency against specific cancer types.

Photophysical Properties

The compound's unique electronic structure allows it to be explored as a photosensitizer in photodynamic therapy (PDT). The planar structure formed by the conjugated system of the molecule facilitates efficient energy transfer processes, making it suitable for applications in phototherapy . The aggregation-induced emission (AIE) characteristics observed in similar compounds suggest that modifications could lead to enhanced luminescent properties, beneficial for imaging applications.

Crystal Engineering

The crystal structure analysis of similar thiazole derivatives has revealed insights into molecular packing and stability . Understanding these properties is crucial for developing solid-state devices and improving the performance of organic electronic materials. The intermolecular interactions within the crystal lattice can be fine-tuned by modifying substituents on the benzo[d]thiazole ring, leading to materials with tailored properties.

Synthesis and Characterization

A recent study detailed the synthesis of a series of thiazole-pyridine derivatives, including N-(1-(benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride. The characterization was performed using techniques such as FTIR, NMR, and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Biological Evaluation

In vivo studies have been conducted to assess the biological activity of these compounds. For instance, compounds derived from thiazole exhibited protective effects in animal models subjected to induced seizures, demonstrating their potential therapeutic applications . These findings underscore the importance of further exploring these compounds for clinical use.

Mechanism of Action

The mechanism of action of N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Features

The compound shares core motifs with several benzothiazole derivatives, but key differences in substituents and heterocyclic systems influence its behavior:

Compound Core Structure Key Substituents Charge/State
Target Compound Benzothiazole-pyridinium ylidene N-methylmethanaminium chloride Cationic (quaternary ammonium)
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4a-4p) Benzothiazole-isoquinoline Acetamide linker, phenyl group Neutral
N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] benzamides (2a–k) Benzothiazole-thiazole Substituted benzamides, methyl group Neutral
Benzenemethanaminium chloride derivatives (e.g., ECHEMI-22616-31-5) Benzene ring Varied alkyl/aryl groups (e.g., tetramethylbutylphenoxy, aminopropyl-methoxy groups) Cationic (quaternary ammonium)

Key Observations :

  • Unlike neutral benzothiazole-isoquinoline or thiazole derivatives, its cationic nature enhances solubility in aqueous media, similar to benzenemethanaminium salts.

Key Observations :

  • The target compound’s synthesis may require quaternization of a pyridine precursor, contrasting with nucleophilic substitution in 4a-4p or cyclization in 2a–k.
  • High-yield routes (e.g., 70–90% for 2a–k) suggest efficient methodologies for benzothiazole derivatives, which could inform optimization for the target compound.

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

Property Target Compound 4a-4p 2a–k ECHEMI-22616-31-5
Solubility High (polar solvents) Moderate (DMF/water) Low (organic solvents) High (aqueous)
Melting Point Not reported 180–220°C 150–190°C 100–150°C
Stability Likely stable at RT Stable under anhydrous Sensitive to hydrolysis Stable in dry conditions

Key Observations :

  • The quaternary ammonium group in the target compound and ECHEMI-22616-31-5 enhances aqueous solubility compared to neutral analogs.
  • Thermal stability (melting points) correlates with aromaticity and substituent bulk.

Inferences for Target Compound :

  • The pyridinium ylidene system may enhance DNA intercalation or protein binding, analogous to isoquinoline derivatives.

Biological Activity

N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzo[d]thiazole moiety linked to a pyridine ring through a ylidene group. This unique arrangement is believed to contribute to its biological properties.

Research indicates that compounds containing benzo[d]thiazole and pyridine derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial effects against various bacterial strains.
  • Anticancer Properties : Studies suggest that such compounds may induce apoptosis in cancer cells, potentially through the activation of apoptotic pathways or by targeting specific cellular mechanisms involved in cancer progression.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways crucial for pathogen survival or cancer cell proliferation.

Biological Activity Data

A summary of the biological activity data for this compound is presented in the following table:

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme inhibitionDisruption of metabolic pathways

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Study : A study demonstrated that derivatives with similar structures exhibited potent activity against multi-drug resistant strains of bacteria. The mechanism was attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .
  • Cancer Research : In vitro studies showed that compounds with benzo[d]thiazole and pyridine frameworks could significantly reduce the viability of various cancer cell lines. The proposed mechanism involved the activation of caspase pathways leading to programmed cell death .
  • Enzyme Targeting : Research indicated that these compounds could effectively inhibit specific kinases involved in cancer signaling pathways, thereby preventing tumor growth and metastasis .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this compound?

The synthesis typically involves multi-step organic reactions , emphasizing heterocyclization and controlled reagent addition. Key steps include:

  • Heterocyclization of precursor thioureas with α-bromoacetone (generated in situ using bromine in dry acetone and triethylamine) to form the thiazole-pyridine scaffold .
  • Temperature and solvent optimization (e.g., reflux in DMF at 80°C) to enhance yield and purity .
  • Post-synthetic purification via recrystallization or column chromatography .
    Critical controls : Reaction time, pH adjustment during precipitation, and inert atmospheres to prevent side reactions .

Basic: Which analytical techniques are essential for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : For confirming proton/carbon environments and substituent positioning .
  • High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% often required for biological assays) .
  • Fourier Transform Infrared (FTIR) Spectroscopy : Identifies functional groups (e.g., C=S, C=N stretches) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Basic: What structural features dictate its reactivity and biological interactions?

  • Benzo[d]thiazole core : Enhances π-π stacking with biological targets (e.g., kinase active sites) .
  • Pyridinium moiety : Increases solubility and cationic charge, influencing electrostatic interactions .
  • N-methylmethanaminium group : Modulates steric hindrance and metabolic stability .
    Example : Substitution at the pyridine nitrogen alters binding affinity in kinase inhibition assays .

Advanced: How can reaction conditions be optimized to address low yields in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst screening : Triethylamine or DBU enhances nucleophilic substitution rates .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes decomposition .
    Data-driven approach : Design-of-Experiment (DoE) models to correlate variables (e.g., solvent polarity, reaction time) with yield .

Advanced: How to resolve contradictions in reported biological activity across studies?

  • Comparative SAR analysis : Evaluate structural analogs (Table 1) to isolate activity determinants .
  • Standardized assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and controls to reduce variability .
  • Metabolite profiling : Assess if divergent activities arise from differential metabolic activation .

Table 1 : Structural analogs and activity trends

Compound ModificationsObserved ActivityKey Difference
Chlorine substitution on benzeneEnhanced antimicrobialElectronegativity increase
Urea vs. amide linkerReduced kinase inhibitionHydrogen-bonding capacity

Advanced: What computational strategies predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK1/GSK3β) .
  • MD simulations : Assess stability of ligand-target complexes (≥100 ns trajectories) under physiological conditions .
  • QSAR modeling : Relate electronic parameters (e.g., HOMO-LUMO gaps) to inhibitory potency .

Advanced: How to address discrepancies in spectroscopic data between synthesized batches?

  • Batch-to-batch NMR comparison : Focus on impurity peaks (e.g., residual solvents like DMSO-d6) .
  • HPLC-MS trace analysis : Identify byproducts (e.g., oxidation of thiazole sulfur) .
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities.

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